molecular formula C10H14ClN B2618278 N-butyl-2-chloroaniline CAS No. 939-61-7

N-butyl-2-chloroaniline

Cat. No.: B2618278
CAS No.: 939-61-7
M. Wt: 183.68
InChI Key: LJRWSALKDLMPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-chloroaniline: is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a butyl group, and the hydrogen atom in the ortho position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-2-chloroaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorine, nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: N-butyl-2-chloroaniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a model compound to study the effects of substituted anilines on biological systems. It is also used in the development of new pharmaceuticals .

Medicine: this compound derivatives have shown potential in medicinal chemistry for the development of new drugs with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also used as a corrosion inhibitor and in the manufacture of rubber chemicals .

Mechanism of Action

The mechanism of action of N-butyl-2-chloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the butyl group.

    N-butylaniline: Similar structure but lacks the chlorine atom.

    2-Chloro-N-methylaniline: Similar structure with a methyl group instead of a butyl group.

Uniqueness: N-butyl-2-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

N-butyl-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRWSALKDLMPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.